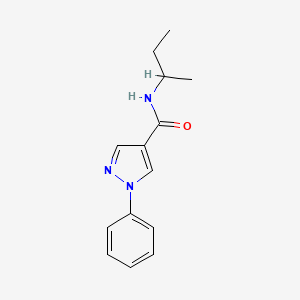![molecular formula C12H17BrO3 B14888139 (2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one](/img/structure/B14888139.png)
(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one is a complex organic compound with a unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the bromine atom at the 2-position. Common reagents used in these reactions include brominating agents such as N-bromosuccinimide (NBS) and catalysts like Lewis acids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
科学研究应用
(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of new polymers and other advanced materials with unique properties.
作用机制
The mechanism of action of (2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
(2S,3AS,7aS)-2-chloro-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one: Similar structure but with a chlorine atom instead of bromine.
(2S,3AS,7aS)-2-iodo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one lies in its specific bromine substitution, which can influence its reactivity and potential applications. The presence of the bromine atom can make the compound more reactive in certain types of chemical reactions, such as nucleophilic substitution, compared to its chlorine or iodine analogs.
属性
分子式 |
C12H17BrO3 |
|---|---|
分子量 |
289.16 g/mol |
IUPAC 名称 |
(2'S,3'aS,7'aS)-2'-bromo-7'a-methylspiro[1,3-dioxolane-2,5'-2,3,3a,4,6,7-hexahydroindene]-1'-one |
InChI |
InChI=1S/C12H17BrO3/c1-11-2-3-12(15-4-5-16-12)7-8(11)6-9(13)10(11)14/h8-9H,2-7H2,1H3/t8-,9+,11+/m1/s1 |
InChI 键 |
MFAIKJHUWPYIRT-YWVKMMECSA-N |
手性 SMILES |
C[C@]12CCC3(C[C@H]1C[C@@H](C2=O)Br)OCCO3 |
规范 SMILES |
CC12CCC3(CC1CC(C2=O)Br)OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


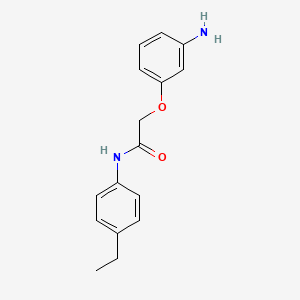
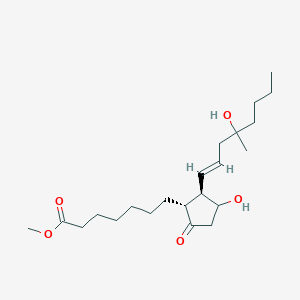
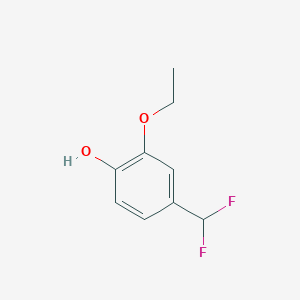

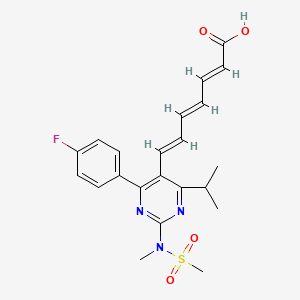
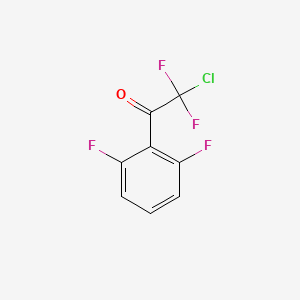
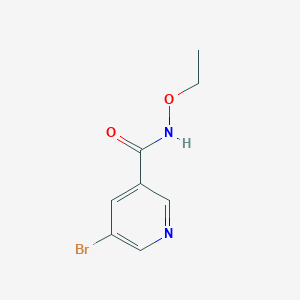

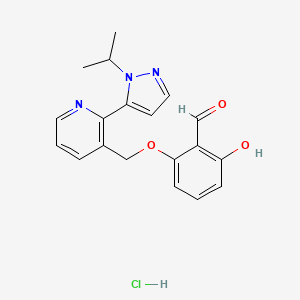
![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
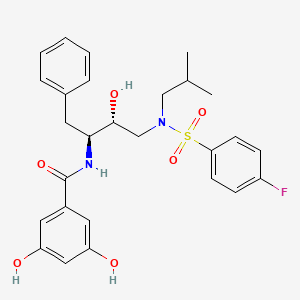
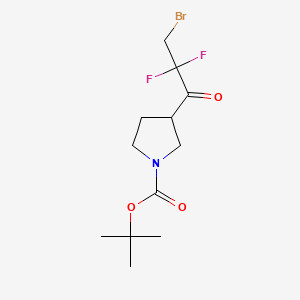
![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
